3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine

Description

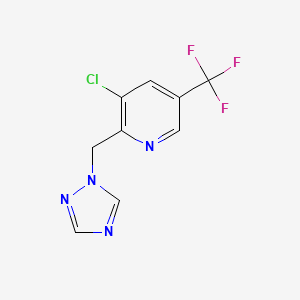

3-Chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine (CAS: 339099-82-0) is a heterocyclic compound with the molecular formula C₉H₆ClF₃N₄ and a molecular weight of 262.62 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a 1H-1,2,4-triazole moiety linked via a methylene group at position 2.

Properties

IUPAC Name |

3-chloro-2-(1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N4/c10-7-1-6(9(11,12)13)2-15-8(7)3-17-5-14-4-16-17/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYMZPHQVSTKAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN2C=NC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHClFN

- CAS Number : [Proposed CAS Number]

The presence of the triazole and pyridine moieties suggests potential interactions with biological targets, particularly in medicinal chemistry.

Antimicrobial Activity : Studies have shown that compounds containing triazole groups exhibit significant antimicrobial properties. The mechanism is primarily attributed to the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

Antitumor Activity : The compound has also been evaluated for its antitumor effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of cytochrome P450 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives, this compound was found to exhibit potent activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was reported at 16 µg/mL, demonstrating significant antifungal potential.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (0.1 µM to 10 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, confirming its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of both the triazole and trifluoromethyl groups in enhancing biological activity. Modifications to these groups could lead to derivatives with improved potency and selectivity against specific targets.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit notable antifungal activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml. Comparative analyses with established fungicides indicate that these compounds can match or exceed the efficacy of traditional antifungal agents like tebuconazole .

Table 1: Antifungal Activity of Selected Compounds

| Compound ID | Pathogen | Inhibition Rate (%) | Comparison Agent |

|---|---|---|---|

| Compound A | Botrytis cinerea | 96.76 | Tebuconazole (96.45) |

| Compound B | Sclerotinia sclerotiorum | 82.73 | Tebuconazole (83.34) |

Insecticidal Properties

In addition to antifungal activity, the compound has been evaluated for its insecticidal properties. It has shown moderate effectiveness against pests such as Mythimna separata and Spodoptera frugiperda. The bioassays indicate that while the insecticidal activity is lower than that of leading insecticides like chlorantraniliprole, it still represents a promising avenue for pest control solutions in agriculture .

Table 2: Insecticidal Activity Data

| Compound ID | Target Insect | Activity Level |

|---|---|---|

| Compound A | Mythimna separata | Moderate |

| Compound B | Spodoptera frugiperda | Moderate |

Anticancer Potential

The compound's anticancer potential has also been explored, showing activity against various cancer cell lines including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). Although the observed activities were less potent compared to standard chemotherapeutics like doxorubicin, the results suggest further investigation could yield valuable insights into its mechanism of action and efficacy .

Table 3: Anticancer Activity Overview

| Cell Line | IC50 (μg/ml) | Comparison Drug |

|---|---|---|

| PC3 | 5 | Doxorubicin |

| K562 | 5 | Doxorubicin |

| HeLa | 5 | Doxorubicin |

| A549 | 5 | Doxorubicin |

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing novel derivatives of trifluoromethyl pyrimidine compounds bearing amide moieties demonstrated significant antifungal activities against multiple fungal strains. The synthesized compounds were characterized using techniques such as NMR and HRMS, confirming their structures and biological activities .

Case Study 2: Structure-Activity Relationship Studies

Another investigation into the structure-activity relationships of triazole derivatives highlighted how modifications in substitution patterns influenced both antifungal and insecticidal properties. This study provided insights into optimizing chemical structures for enhanced biological activity, paving the way for future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

3-Chloro-2-(1H-1,2,4-Triazol-3-ylsulfanyl)-5-(Trifluoromethyl)Pyridine

- Molecular Formula : C₈H₄ClF₃N₄S

- Key Differences : The triazole is attached via a sulfanyl (-S-) group instead of a methylene (-CH₂-) bridge, altering electronic properties and steric hindrance.

- Implications : The sulfanyl linkage may enhance stability but reduce lipophilicity compared to the methylene-linked parent compound .

3-Chloro-2-[(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Methyl]-5-(Trifluoromethyl)Pyridine

- Molecular Formula : C₉H₄Br₂ClF₃N₄

- Molecular Weight : 420.41 g/mol

- Key Differences : Bromine atoms at positions 3 and 5 of the triazole ring increase molecular weight and polarizability.

3-Chloro-2-(Difluoro(1H-1,2,4-Triazol-3-yl)Methyl)-5-(Trifluoromethyl)Pyridine

Functional Analogues from Agrochemical Research

describes pyridine derivatives with phenyl substituents and trifluoromethoxy benzyl groups (e.g., 7e–7j ). For example:

- 7e : 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine

- Melting Point : 122.1–124.8°C

- Key Feature : Nitro and trifluoromethoxy groups enhance electron-deficient character, favoring herbicidal activity.

- 7j : 3-Chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine

Comparative Analysis Table

Q & A

Basic: What synthetic routes are available for preparing 3-chloro-2-(1H-1,2,4-triazol-1-ylmethyl)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution at the 3-chloro position of the pyridine core. Key steps include:

- Substitution reactions : Reacting 3-chloro-5-(trifluoromethyl)pyridine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) to introduce the triazolylmethyl group .

- Coupling strategies : Suzuki-Miyaura cross-coupling could modify the pyridine ring using halogenated intermediates, though steric hindrance from the trifluoromethyl group may require tailored catalysts .

Optimization considerations : - Temperature control (60–100°C) to balance reaction rate and decomposition risks.

- Use of anhydrous solvents (e.g., THF, DMF) to prevent side reactions with moisture-sensitive intermediates .

Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can verify the molecular ion ([M+H]⁺) and fragmentation pathways, particularly cleavage of the triazole moiety .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities, especially residual chlorinated byproducts .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity and physicochemical properties?

Answer:

- Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing stability toward oxidation .

- Lipophilicity : LogP increases due to the trifluoromethyl group, improving membrane permeability in biological assays (measured via shake-flask or computational methods like XLogP3) .

- Crystallinity challenges : The bulky CF₃ group can disrupt crystal packing, complicating X-ray diffraction. Co-crystallization with small molecules (e.g., acetic acid) may improve lattice formation .

Advanced: What mechanistic insights explain contradictions in substitution reactivity at the triazolylmethyl position?

Answer:

Contradictions arise from competing pathways:

- Steric hindrance : The triazolylmethyl group may block nucleophilic attack at the adjacent pyridine position, favoring alternative sites .

- Electronic modulation : The trifluoromethyl group’s electron-withdrawing effect can polarize the pyridine ring, directing nucleophiles to the 4-position instead of the 2-position. DFT calculations (e.g., Gaussian 09) can model charge distribution to predict regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SNAr mechanisms, while protic solvents favor elimination .

Advanced: How can SHELX software resolve structural ambiguities in X-ray crystallography data for this compound?

Answer:

- Data refinement : SHELXL refines high-resolution (<1.0 Å) data to model disorder in the triazole ring or trifluoromethyl group. Twinning parameters (TWIN/BASF commands) address pseudo-merohedral twinning common in heterocyclic crystals .

- Hydrogen bonding analysis : SHELXPRO visualizes hydrogen bonds between the triazole nitrogen and co-crystallized solvents (e.g., water), critical for understanding packing motifs .

- Validation tools : The R1 value (<5%) and CheckCIF reports ensure structural accuracy, particularly for light-atom (Cl, F) positions .

Advanced: What biological targets are plausible for this compound, and how can structure-activity relationships (SAR) be studied?

Answer:

- Target hypotheses :

- SAR strategies :

Advanced: How can computational methods predict metabolic pathways and degradation products?

Answer:

- Metabolism prediction : Software like MetaSite models cytochrome P450-mediated oxidation, highlighting vulnerable sites (e.g., triazole methyl group) .

- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic cleavage of the triazole-pyridine bond, forming 3-chloro-5-(trifluoromethyl)pyridine and triazole derivatives. LC-MS/MS tracks degradation kinetics .

Advanced: What strategies mitigate hazards during large-scale synthesis (e.g., handling chlorinated intermediates)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.